molecular formula C17H26N2O3 B6096555 1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine

1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine

Cat. No. B6096555
M. Wt: 306.4 g/mol
InChI Key: BKVBOISITCUWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is classified as a stimulant and is known to produce effects similar to those of cocaine and amphetamines. Despite its widespread use, MDPV is a relatively new drug and its effects on the human body are not yet fully understood.

Mechanism of Action

1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines. This compound has been shown to have a higher affinity for the dopamine transporter than for the norepinephrine and serotonin transporters.
Biochemical and Physiological Effects
The effects of this compound on the human body are similar to those of other stimulants, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to produce feelings of euphoria, increased sociability, and increased energy. However, this compound has been associated with a number of negative side effects, including anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine has been used in a number of laboratory experiments to investigate its effects on the central nervous system. One advantage of using this compound in these experiments is that it is a relatively new drug, and therefore its effects are not yet fully understood. Additionally, this compound has a high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in the brain. However, this compound is a potent stimulant and has been associated with a number of negative side effects, which can limit its usefulness in laboratory experiments.

Future Directions

There are a number of future directions for 1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine research. One area of interest is the potential medical applications of this compound, including as a treatment for depression and anxiety. Additionally, researchers are interested in investigating the long-term effects of this compound use, including its potential for addiction and abuse. Finally, there is a need for further research into the biochemical and physiological effects of this compound, as well as its mechanism of action and potential interactions with other drugs.

Synthesis Methods

1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine is a synthetic compound that is typically synthesized in a laboratory setting. The most common method of synthesis involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-methylaminorex. The resulting product is then reduced using sodium borohydride to yield this compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.

Scientific Research Applications

1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine has been the subject of numerous scientific studies due to its potential as a drug of abuse. Researchers have investigated the effects of this compound on the central nervous system, as well as its potential for addiction and abuse. Additionally, this compound has been studied for its potential medical applications, including as a treatment for depression and anxiety.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-18-9-11-19(12-10-18)17(20)8-6-14-5-7-15(21-2)16(13-14)22-3/h5,7,13H,4,6,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBOISITCUWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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